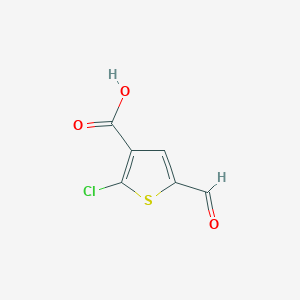

4-(2-(1H-1,3-苯并二氮-1-基)乙酰氨基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

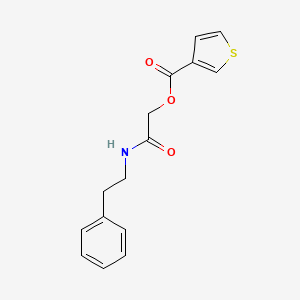

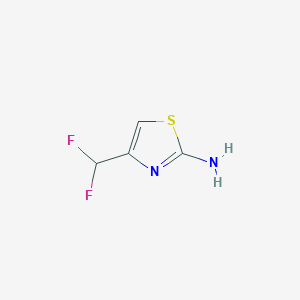

The compound “4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing two nitrogen atoms . This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded the final product .Molecular Structure Analysis

The molecular structure of similar compounds has been established by various spectroscopic techniques such as NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . Theoretical investigations on the optimized geometrical structure, electronic and vibrational features of similar compounds have been provided using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nucleophilic aromatic substitution and the formation of thiosemicarbazones .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one of the synthesized compounds was reported as an off-white solid with a melting point of 60–62 °C .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of “4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide”:

Antimicrobial Activity

4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide has shown significant potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. This compound works by disrupting bacterial cell walls and inhibiting essential enzymes, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Research has indicated that this compound exhibits potent anticancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, particularly in pancreatic and breast cancer cell lines . The mechanism involves the inhibition of specific proteins that are crucial for cancer cell survival and proliferation, making it a potential candidate for cancer therapy.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial for protecting cells from oxidative stress and damage. It has shown the ability to scavenge free radicals and reduce oxidative damage in various in vitro assays . This makes it a valuable compound for research in preventing diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Anti-inflammatory Effects

4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide has demonstrated significant anti-inflammatory effects in preclinical studies. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response . This property makes it a potential candidate for developing treatments for inflammatory diseases like arthritis and inflammatory bowel disease.

Antiviral Activity

The compound has also been explored for its antiviral properties. It has shown activity against several viruses by inhibiting viral replication and entry into host cells . This makes it a promising candidate for further research in developing antiviral drugs, especially in the context of emerging viral infections.

Neuroprotective Effects

Research has suggested that 4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide may have neuroprotective effects. It has been found to protect neuronal cells from damage induced by oxidative stress and excitotoxicity . This property is particularly relevant for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes that are involved in disease processes. For example, it has shown inhibitory activity against enzymes like tyrosinase and acetylcholinesterase . This makes it a potential candidate for developing treatments for conditions like hyperpigmentation and Alzheimer’s disease.

Antifungal Activity

In addition to its antibacterial and antiviral properties, 4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide has also been found to exhibit antifungal activity. It works by disrupting the cell membrane of fungi and inhibiting their growth . This makes it a valuable compound for research in developing antifungal treatments.

These diverse applications highlight the potential of 4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide in various fields of scientific research, making it a compound of significant interest for further study and development.

未来方向

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery. Imidazole derivatives have become an important synthon in the development of new drugs , and this compound could be a promising candidate for further investigation.

属性

IUPAC Name |

4-[[2-(benzimidazol-1-yl)acetyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c15-14(20)9-6-21-7-11(9)17-13(19)5-18-8-16-10-3-1-2-4-12(10)18/h1-4,6-8H,5H2,(H2,15,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGWRJHSCDUPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CSC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2817510.png)

![1-Cyclopentyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2817516.png)

![5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817522.png)